Unii-5L23QW29H9
Description
UNII-5L23QW29H9 is a substance identified by its Unique Ingredient Identifier (UNII), a non-proprietary, free, unique, unambiguous, and non-semantic code assigned by the FDA to substances in regulated products. This compound is characterized by the following hazard statements: H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), H332 (harmful if inhaled), and H335 (may cause respiratory irritation). Precautionary measures include avoiding inhalation, contact with skin/eyes, and using protective equipment (P261, P280, P305+P351+P338) .
Properties
IUPAC Name |
1,3-thiazol-5-ylmethyl N-[(2R,5R)-5-[[(2S)-2-amino-4-morpholin-4-ylbutanoyl]amino]-1,6-diphenylhexan-2-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H41N5O4S/c32-29(13-14-36-15-17-39-18-16-36)30(37)34-26(19-24-7-3-1-4-8-24)11-12-27(20-25-9-5-2-6-10-25)35-31(38)40-22-28-21-33-23-41-28/h1-10,21,23,26-27,29H,11-20,22,32H2,(H,34,37)(H,35,38)/t26-,27-,29+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEVJHMLOQMQSSE-QQJNOOCOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCC(C(=O)NC(CCC(CC2=CC=CC=C2)NC(=O)OCC3=CN=CS3)CC4=CC=CC=C4)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1CC[C@@H](C(=O)N[C@H](CC[C@H](CC2=CC=CC=C2)NC(=O)OCC3=CN=CS3)CC4=CC=CC=C4)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H41N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
579.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1051463-15-0 | |
| Record name | Cobicistat impurity 2 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1051463150 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-THIAZOLYLMETHYL N-((1R,4R)-4-(((2S)-2-AMINO-4-(4-MORPHOLINYL)-1-OXOBUTYL)AMINO)-5-PHENYL-1-(PHENYLMETHYL)PENTYL)CARBAMATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5L23QW29H9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Chemical Reactions Analysis
Unii-5L23QW29H9 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Unii-5L23QW29H9 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.
Biology: It is used in studies related to cellular processes and molecular interactions.
Medicine: It has potential therapeutic applications and is being investigated for its efficacy in treating certain diseases.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Unii-5L23QW29H9 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to these targets and modulating their activity. The exact molecular targets and pathways involved are still under investigation, but they are believed to play a crucial role in its biological and therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
identifies two compounds structurally or functionally similar to UNII-5L23QW29H9 (CAS 52328-05-9): CAS 29427-58-5 (similarity score: 1.00) and CAS 302-15-8 (similarity score: 0.52). Below is a detailed comparison:
Table 1: Comparative Analysis of this compound and Similar Compounds
| Parameter | This compound (CAS 52328-05-9) | CAS 29427-58-5 | CAS 302-15-8 |
|---|---|---|---|
| Similarity Score | Reference compound | 1.00 (identical structure) | 0.52 (moderate similarity) |
| Hazard Statements | H302, H315, H319, H332, H335 | Not explicitly provided | Not explicitly provided |
| Precautionary Measures | P261, P280, P305+P351+P338 | Not explicitly provided | Not explicitly provided |
| Functional Context | Likely industrial/chemical use | Presumed structural analog | Potential functional analog |
Key Findings:
CAS 29427-58-5 exhibits 100% structural similarity to this compound, implying identical molecular configurations. This suggests interchangeable applications in synthesis or industrial processes, though hazard profiles may differ due to unlisted data .
CAS 302-15-8 shows 52% similarity , indicating partial structural or functional overlap. This compound may share reactive groups or application contexts (e.g., catalysts, intermediates) but requires further validation .
Safety Considerations : The absence of hazard data for the analogs highlights the need for independent toxicity studies. This compound’s precautionary measures (e.g., respiratory protection) suggest higher handling risks compared to its analogs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
